

A Comparative Guide to ABTS and ORAC Antioxidant Assays

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Compound of Interest

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For researchers, scientists, and drug development professionals, the accurate measurement of antioxidant capacity is crucial. Among the various methods available, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (**ABTS**) and Oxygen Radical Absorbance Capacity (ORAC) assays are two of the most widely utilized. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate assay for specific research needs.

Principles and Mechanisms

The **ABTS** and ORAC assays are both spectrophotometric methods used to determine the total antioxidant capacity of a sample. However, they are based on different chemical principles.

The **ABTS** assay measures the ability of an antioxidant to scavenge the stable **ABTS** radical cation (**ABTS^{•+}**). This pre-formed radical has a characteristic blue-green color, which is measured at a specific wavelength (typically 734 nm).^{[1][2][3]} In the presence of an antioxidant, the **ABTS^{•+}** is reduced back to its colorless form, and the degree of discoloration is proportional to the antioxidant concentration.^[4] This assay is based on a single electron transfer (SET) mechanism.^{[5][6]}

The ORAC assay, on the other hand, measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by peroxy radicals.^{[7][8]} The peroxy radicals are typically generated from the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).^[8] The antioxidant's capacity is quantified

by measuring the area under the fluorescence decay curve (AUC).[7] This assay is based on a hydrogen atom transfer (HAT) mechanism.[5][10]

Quantitative Data Comparison

The antioxidant capacity values obtained from **ABTS** and ORAC assays can differ for the same sample due to their different reaction mechanisms. The following table summarizes a comparison of antioxidant activity in guava fruit extracts, providing a snapshot of the typical data obtained from these assays.

Sample Type	Assay	Average Antioxidant Activity (μM Trolox Equivalents/g Fresh Mass)
Guava Fruit Extract (Methanol)	ABTS	31.1[11][12]
ORAC	21.3[11][12]	
Guava Fruit Extract (Dichloromethane)	ABTS	0.44[11][12]
ORAC	Not Reported	

Data sourced from a study on guava fruit extracts.[11][12]

Correlation Between ABTS and ORAC Assays

Studies have shown a positive correlation between the results obtained from **ABTS** and ORAC assays, although the strength of this correlation can vary depending on the samples being tested. For instance, in the analysis of guava fruit extracts, the correlation between the antioxidant activity measured in the methanol extract (AOAM) by **ABTS** and ORAC was positive and high.[11][12] However, it's important to note that the different chemical principles of the assays mean that they may rank the antioxidant capacity of different compounds or extracts differently. The **ABTS** assay is applicable to both hydrophilic and lipophilic antioxidants, while the ORAC assay is particularly relevant for measuring the scavenging of peroxyl radicals.[3][5]

Experimental Protocols

ABTS Decolorization Assay

This protocol is based on the method described by Re et al. (1999).[\[13\]](#)[\[14\]](#)

Reagents:

- 7 mM **ABTS** solution in water.[\[13\]](#)
- 2.45 mM potassium persulfate solution in water.[\[13\]](#)
- Ethanol or methanol for dilution.
- Trolox standard solutions.

Procedure:

- Preparation of **ABTS**^{•+} stock solution: Mix the 7 mM **ABTS** solution and 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the **ABTS**^{•+} radical cation.[\[3\]](#)[\[15\]](#)
- Working solution preparation: Before use, dilute the **ABTS**^{•+} stock solution with ethanol or methanol to an absorbance of approximately 0.700 at 734 nm.[\[3\]](#)[\[13\]](#)
- Assay:
 - Add a small volume (e.g., 10 µL) of the sample or Trolox standard to a larger volume (e.g., 190 µL) of the **ABTS**^{•+} working solution in a microplate well.[\[13\]](#)
 - Incubate the mixture at room temperature for a set time (e.g., 6 minutes).
 - Measure the absorbance at 734 nm.[\[15\]](#)
- Calculation: The percentage inhibition of absorbance is calculated, and the antioxidant capacity is expressed as Trolox Equivalents (TE).

Oxygen Radical Absorbance Capacity (ORAC) Assay

This protocol is based on the method described by Ou et al. (2001).

Reagents:

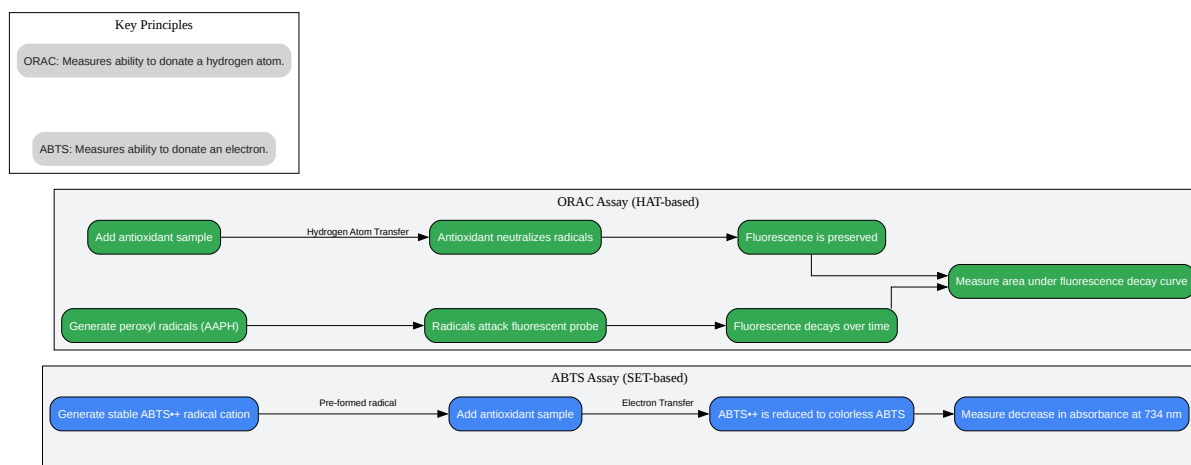
- Phosphate buffer (75 mM, pH 7.4).[7]
- Fluorescein stock solution.
- AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution.[8]
- Trolox standard solutions.[7]

Procedure:

- Preparation of reagents: Prepare working solutions of fluorescein, AAPH, and Trolox standards in the phosphate buffer.
- Assay:
 - In a 96-well black microplate, add the sample or Trolox standard, followed by the fluorescein solution.[16][17]
 - Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes).[16][17]
 - Initiate the reaction by adding the AAPH solution to all wells.[16][17]
- Measurement: Immediately begin reading the fluorescence kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520-535 nm, with readings taken every 1-5 minutes for at least 60 minutes.[7][16]
- Calculation: Calculate the area under the fluorescence decay curve (AUC). The net AUC is obtained by subtracting the AUC of the blank from that of the sample or standard. The antioxidant capacity is expressed as Trolox Equivalents (TE).[17]

Logical Relationship and Workflow

The following diagram illustrates the key steps and differing principles of the **ABTS** and **ORAC** assays.



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Caption: Workflow and principles of **ABTS** and ORAC assays.

Conclusion

Both the **ABTS** and ORAC assays are valuable tools for measuring antioxidant capacity. The choice between them should be guided by the specific research question and the nature of the

samples being investigated. The **ABTS** assay is a robust and versatile method suitable for a wide range of samples, while the ORAC assay provides a more biologically relevant measure of protection against peroxy radicals. For a comprehensive understanding of a sample's antioxidant profile, employing multiple assays with different mechanisms, such as both **ABTS** and ORAC, is often recommended.

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References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. cosmobiousa.com [cosmobiousa.com]
- 3. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. 3.4.2. Oxygen Radical Absorbance Capacity Assay (ORAC) [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. youtube.com [youtube.com]
- 11. comparison-of-abts-dpph-frap-and-orac-assays-for-estimating-antioxidant-activity-from-guava-fruit-extracts - Ask this paper | Bohrium [bohrium.com]
- 12. aggie-hort.tamu.edu [aggie-hort.tamu.edu]
- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. kamiyabiomedical.com [kamiyabiomedical.com]

- 17. cellbiolabs.com [cellbiolabs.com]
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